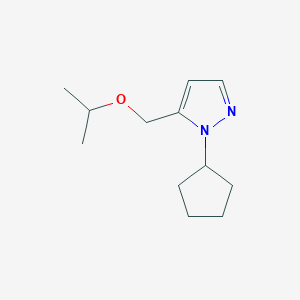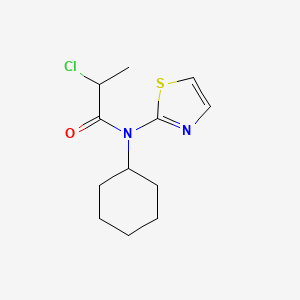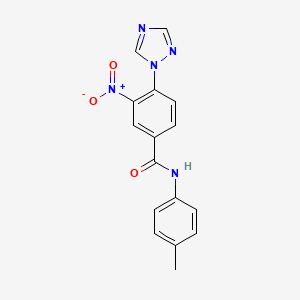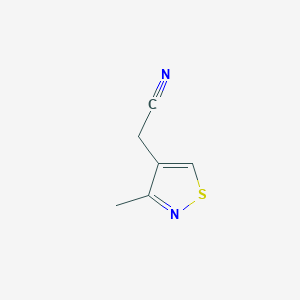![molecular formula C13H14ClN5OS B2828125 {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone CAS No. 1291860-84-8](/img/structure/B2828125.png)
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone, also known as CTM, is a novel compound with potential applications in scientific research. CTM has been synthesized through a multistep process, and its unique structure allows it to interact with specific biological targets.
Mechanism of Action
The mechanism of action of {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific biological targets. This compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to have low toxicity in normal cells, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. This compound has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which may limit its use in certain assays. This compound also has limited stability in solution, which may require the use of freshly prepared solutions for experiments.
Future Directions
There are several future directions for {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone research. Further studies are needed to fully understand the mechanism of action of this compound and to identify its specific biological targets. This compound may have potential applications in the treatment of cancer and inflammatory diseases, and further studies are needed to evaluate its therapeutic potential. This compound may also have potential applications in drug discovery, and further studies are needed to evaluate its efficacy as a lead compound for drug development.
Synthesis Methods
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-chloroaniline with sodium azide to form 4-azidoaniline. The second step involves the reaction of 4-azidoaniline with ethyl chloroformate to form 4-(ethoxycarbonyl)phenyl azide. The third step involves the reaction of 4-(ethoxycarbonyl)phenyl azide with sodium thiomorpholine-4-carboxylate to form {5-[(4-ethoxycarbonylphenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone. The final step involves the removal of the ethoxycarbonyl group to form this compound.
Scientific Research Applications
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKCHBHFHMQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate](/img/structure/B2828045.png)


![2-[4-(aminomethyl)-2-methoxyphenoxy]-N-ethylacetamide](/img/structure/B2828051.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828054.png)
![4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2828055.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2828057.png)

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)
![12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2828063.png)
